2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
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Overview
Description
2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 5-fluoro-2-methylphenylboronic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by palladium-phosphine in the presence of potassium carbonate . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
Pyrrolidine derivatives: Various pyrrolidine derivatives are used in drug discovery and development, each with unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGWAFLJIMUBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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